molecular formula C12H12ClNO6S B2635641 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline CAS No. 1008580-51-5

1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline

Cat. No.: B2635641
CAS No.: 1008580-51-5
M. Wt: 333.74
InChI Key: ZPHDYKOOUAMDKQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline typically involves the reaction of 5-carboxy-2-chlorobenzenesulfonyl chloride with proline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxyl and proline moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline can be compared with other sulfonyl-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-carboxy-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO6S/c13-8-4-3-7(11(15)16)6-10(8)21(19,20)14-5-1-2-9(14)12(17)18/h3-4,6,9H,1-2,5H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHDYKOOUAMDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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